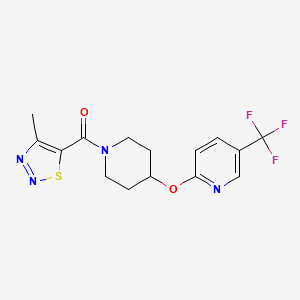
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA is a derivative of the compound 2-(5-bromo-2-ethoxyphenyl) acetamide and is synthesized through a multi-step process.
Mechanism of Action
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the production of leukotrienes. Leukotrienes are pro-inflammatory molecules that are involved in various physiological processes, including inflammation, asthma, and cancer. This compound inhibits the activity of 5-LOX by binding to its active site and preventing the conversion of arachidonic acid to leukotrienes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of leukotrienes, which are pro-inflammatory molecules. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to have anti-angiogenic properties, which means it can inhibit the growth of blood vessels in tumors.
Advantages and Limitations for Lab Experiments
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has several advantages for lab experiments. This compound is a potent inhibitor of 5-LOX and has been shown to have anti-cancer properties. This compound is also relatively easy to synthesize with high purity and yield. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which can limit its application in some experiments. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in some studies.
Future Directions
There are several future directions for 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide research. This compound has shown promise as an anti-cancer agent, and further studies are needed to understand its potential applications in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, and further studies are needed to understand its potential applications in treating inflammatory diseases. Furthermore, this compound can be modified to improve its water solubility and reduce its toxicity, which can expand its application in various studies.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been extensively studied for its potential applications in cancer research and as an anti-inflammatory agent. This compound inhibits the activity of 5-LOX and has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, and further studies are needed to understand its potential applications in various fields.
Synthesis Methods
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-(5-bromo-2-ethoxyphenyl) acetamide with various reagents. The synthesis method has been optimized to obtain high yields of this compound with high purity. The synthesis method involves the reaction of 2-(5-bromo-2-ethoxyphenyl) acetamide with 4-chloro-3-nitrobenzaldehyde in the presence of a base to yield 2-(5-bromo-2-ethoxy-4-formylphenoxy) acetamide. This intermediate is then reacted with 2-methylaniline in the presence of a catalyst to yield this compound.
Scientific Research Applications
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. This compound has been shown to have anti-cancer properties and has been used in various cancer research studies. This compound has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been used in various biochemical and pharmacological studies to understand its mechanism of action and physiological effects.
properties
IUPAC Name |
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-8-13(10-21)14(19)9-17(16)24-11-18(22)20-15-7-5-4-6-12(15)2/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIOALMWGFKOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

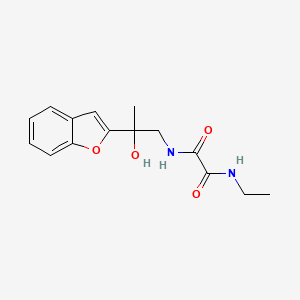
![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)
![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2529411.png)
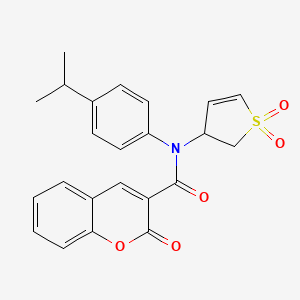
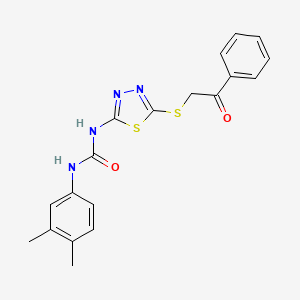
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)
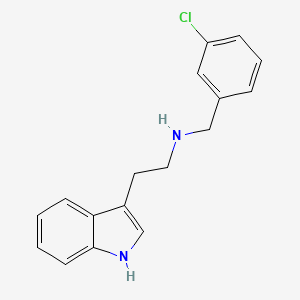

![3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2529426.png)
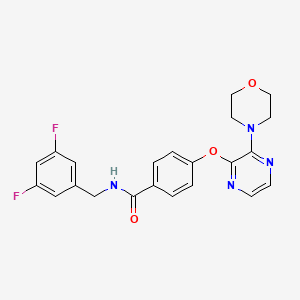
![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

